Benzomorphan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

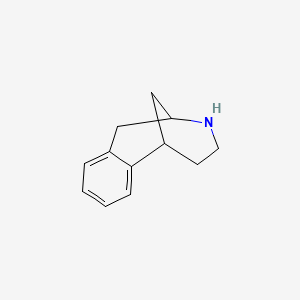

Benzomorphan is a chemical compound that belongs to the class of benzomorphans. Benzomorphans are known for their structural similarity to morphine and other opioids, making them of significant interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine typically involves intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps . For example, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime can be reduced with zinc dust in a mixture of acetic acid and acetic anhydride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Stereochemistry and Isomerization

-

Stereoselective Synthesis: Stereoselective synthesis of 8-amino-6,7-benzomorphan by reduction of the oxime has been described. Catalytic hydrogenation of the oxime yielded 8alpha-aminobenzomorphan, whereas LAH reduction gave the beta-isomer .

-

Racemization: Attempts to prepare the 8beta-cyano compound by base-catalyzed racemization of the alpha-isomer surprisingly gave 8-oxothis compound .

Receptor Interactions and Activity

-

Sigma-1 Receptor (S1R) Agonists: this compound-based S1R agonists induce monomerization of S1R and decrease oligomerization .

-

Opioid Receptor Affinity: Studies have evaluated novel series of kappa agonists related to benzomorphans as potential agents for pharmacotherapy .

-

NMDA Receptor Antagonism: Stereoisomeric 6,7-benzomorphan derivatives can antagonize the NMDA receptor-channel complex .

Examples of this compound Derivatives

The following are examples of this compound derivatives and their properties:

-

(-)-Cyclazocine: A this compound derivative related to morphinans, studied for its kappa opioid receptor agonist activity .

-

(2R,6R,11R)-3-((R)-2-methoxy-2-phenylethyl)-6,11-dimethyl-1,2,3,4,5,6- hexahydro-2,6-methanobenzo[d]azocin-8-ol: N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound .

-

Pentazocine: An early this compound studied for analgesic effects .

-

Ketocyclazocine and ethylketazocine: Early benzomorphans studied for analgesic effects .

While the provided documents do not contain explicit data tables detailing specific reaction conditions and yields, they highlight the types of chemical modifications and reactions that benzomorphans undergo to create derivatives with desired pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Benzomorphan derivatives exhibit a range of pharmacological activities primarily through their interactions with opioid receptors. The key properties include:

- Opioid Receptor Affinity : this compound compounds have been shown to exhibit varying affinities for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. For instance, certain derivatives demonstrate selective agonist activity at the kappa receptor, which may modulate dopaminergic neuron activity and alter the effects of substances like cocaine .

- Biased Agonism : Recent studies have focused on developing this compound derivatives that act as biased agonists, selectively activating specific signaling pathways associated with opioid receptors. This approach aims to enhance analgesic effects while minimizing common side effects such as gastrointestinal issues and tolerance development .

- Analgesic Effects : Early research indicated that this compound compounds like pentazocine and cyclazocine possess significant analgesic properties in both animal models and clinical settings. These compounds have been compared to traditional opioids, showing potential for pain management without the same level of dependency risk .

Therapeutic Applications

The therapeutic applications of this compound are diverse, stemming from its unique interaction profile with opioid receptors:

- Pain Management : this compound derivatives are explored as alternatives to traditional opioids for managing acute and chronic pain. Their ability to activate kappa receptors may provide effective analgesia with a lower risk of addiction compared to mu receptor-selective opioids .

- Cocaine Abuse Treatment : Research indicates that certain this compound derivatives may help modulate the neurochemical effects associated with cocaine use, potentially serving as pharmacotherapeutic agents for cocaine addiction .

- Multitarget Drug Development : The versatility of the this compound scaffold allows for the design of multitarget drugs that can engage multiple pathways simultaneously. This characteristic is particularly advantageous in treating complex conditions such as pain syndromes where multiple receptor interactions are beneficial .

Recent Advances and Case Studies

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound derivatives, leading to the discovery of new compounds with improved efficacy and reduced side effects:

- Novel Derivatives : Research has identified several new this compound analogs that exhibit potent MOR agonist/DOR antagonist profiles. These compounds have shown promise in preclinical models for persistent pain relief with minimal tolerance development .

- In Vivo Studies : In vivo experiments utilizing mouse models have demonstrated that specific this compound derivatives can effectively reduce nociceptive pain while minimizing adverse effects commonly associated with traditional opioids .

- Biased Agonists : The development of biased agonists from the this compound scaffold has opened new avenues in opioid drug research. These compounds can selectively activate beneficial signaling pathways while avoiding those responsible for side effects, representing a significant advancement in opioid pharmacotherapy .

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, thereby exerting analgesic effects . The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are similar to those activated by other opioid compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5,6,7,8,9,10-Hexahydro-6,9-methanobenzocyclo-octene

- 6,7,8,9,10,11-Hexahydro-7,10-methanocyclo-octa bbenzothiophene

Uniqueness

Benzomorphan is unique due to its specific structural features that allow for selective binding to opioid receptors. This selectivity makes it a valuable compound in the development of targeted analgesics with potentially fewer side effects compared to other opioids .

Eigenschaften

Molekularformel |

C12H15N |

|---|---|

Molekulargewicht |

173.25 g/mol |

IUPAC-Name |

10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |

InChI |

InChI=1S/C12H15N/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11/h1-4,10-11,13H,5-8H2 |

InChI-Schlüssel |

NSLKFRGZLUIUKO-UHFFFAOYSA-N |

SMILES |

C1CNC2CC1C3=CC=CC=C3C2 |

Kanonische SMILES |

C1CNC2CC1C3=CC=CC=C3C2 |

Synonyme |

Benzomorphan Benzomorphans |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.